3-Bromo-1-indanone
Overview
Description
3-Bromo-1-indanone is an organic compound belonging to the indanone family, characterized by a bromine atom attached to the third carbon of the indanone structure. Indanones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
3-Bromo-1-indanone, a derivative of 1-indanone, has been found to exhibit a broad range of biological activity . . This suggests that they may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these processes.
Mode of Action
Given the wide range of biological activities exhibited by 1-indanone derivatives, it is likely that this compound interacts with its targets in a manner that modulates their function . This could involve binding to the active site of an enzyme to inhibit its activity, or interacting with a receptor to alter signal transduction pathways.
Biochemical Pathways
For instance, its antiviral and antibacterial activities suggest that it may interfere with the life cycle of pathogens, while its anti-inflammatory and analgesic properties indicate a potential role in modulating immune response and pain signaling pathways .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its broad range of biological activities. For instance, its antiviral and antibacterial activities suggest that it may inhibit the replication of pathogens, while its anti-inflammatory and analgesic properties suggest that it may modulate immune responses and pain signaling pathways .
Biochemical Analysis
Biochemical Properties
1-indanone derivatives have been found to interact with various enzymes, proteins, and other biomolecules . These interactions play a crucial role in their biological activity, including their antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties .
Cellular Effects
1-indanone derivatives have been found to have significant effects on various types of cells and cellular processes . For example, they have been found to inhibit the growth of tumor cells and retard cyst development in a mouse model of autosomal dominant polycystic kidney disease .
Molecular Mechanism
1-indanone derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
1-indanone derivatives have been found to have significant effects over time in laboratory settings .
Dosage Effects in Animal Models
1-indanone has been found to retard cyst development in a mouse model of autosomal dominant polycystic kidney disease .
Metabolic Pathways
1-indanone derivatives have been found to interact with various enzymes and cofactors .
Transport and Distribution
1-indanone derivatives have been found to have significant effects on their localization or accumulation .
Subcellular Localization
1-indanone derivatives have been found to have significant effects on their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-indanone typically involves the bromination of 1-indanone. One common method is the reaction of 1-indanone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the third carbon position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-indanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in this compound can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products:
Substitution Reactions: Products include substituted indanones with various functional groups replacing the bromine atom.
Reduction Reactions: The major product is 3-bromo-1-indanol.
Oxidation Reactions: Products include this compound derivatives with higher oxidation states.
Scientific Research Applications
3-Bromo-1-indanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antiviral, anti-inflammatory, and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
1-Indanone: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-1-indanone: Bromine is attached to a different position, leading to different reactivity and applications.
1,3-Indandione: Contains two carbonyl groups, offering different chemical properties and reactivity.
Uniqueness: 3-Bromo-1-indanone is unique due to the specific positioning of the bromine atom, which imparts distinct reactivity and biological activity compared to other indanone derivatives .
Properties
IUPAC Name |
3-bromo-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAIUCUXHVGXNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471727 | |
Record name | 3-Bromo-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40774-41-2 | |
Record name | 3-Bromo-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Bromo-1-indanone in the synthesis of fused indane derivatives?
A1: this compound serves as a crucial starting material in the synthesis of fused indane derivatives. It undergoes an in situ conversion to 1-indenone, which then acts as a dieneophile in an amine-catalyzed asymmetric Diels-Alder reaction with 2,4-dienals. [, ] This reaction is followed by a cascade N-heterocyclic carbene-mediated benzoin condensation, ultimately yielding the desired fused indane products. [, ]
Q2: What are the advantages of using a combined amine-N-heterocyclic carbene cascade catalysis in this synthesis?
A2: The combined catalytic approach offers several advantages. Firstly, it allows for the generation of the reactive 1-indenone intermediate in situ from the more stable this compound. [, ] Secondly, the use of chiral amine catalysts enables high stereoselectivity in the Diels-Alder reaction, leading to the formation of multiple chiral centers in the final products. [, ] Lastly, the subsequent N-heterocyclic carbene-catalyzed benzoin condensation enables the efficient construction of the final fused indane ring system in a single reaction sequence. [, ] This cascade catalysis strategy provides a powerful tool for the synthesis of complex, chiral indane derivatives with potential applications in various fields.
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